molecular formula C5H10N2O3 B8538666 Methyl tetrahydro-4h-1,3,4-oxadiazine-4-carboxylate

Methyl tetrahydro-4h-1,3,4-oxadiazine-4-carboxylate

Cat. No. B8538666
M. Wt: 146.14 g/mol
InChI Key: YOSZUQWXFQDRHW-UHFFFAOYSA-N
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Patent
US06639070B1

Procedure details

The reaction described in the scheme below is an example for the preparation of the compound I where, starting from 2-hydrazinoethanol and methyl chloroformate as acid derivative, firstly N-amino-N-methoxycarbonyl-2-hydrazinoethanol is prepared, which is cyclized in a subsequent reaction with formaldehyde to give tetrahydro-4-methoxycarbonyl-4H-1-oxa-3,4-diazine.
[Compound]
Name
compound I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
N-amino-N-methoxycarbonyl-2-hydrazinoethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][CH2:4][OH:5])[NH2:2].Cl[C:7]([O:9][CH3:10])=[O:8].[CH2:11]=O>>[CH3:10][O:9][C:7]([N:1]1[CH2:3][CH2:4][O:5][CH2:11][NH:2]1)=[O:8]

Inputs

Step One
Name
compound I
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC
Step Four
Name
N-amino-N-methoxycarbonyl-2-hydrazinoethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
COC(=O)N1NCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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